molecular formula C14H20O B7991089 3-(2-n-Pentoxyphenyl)-1-propene

3-(2-n-Pentoxyphenyl)-1-propene

Cat. No.: B7991089
M. Wt: 204.31 g/mol
InChI Key: FORXDSRYGCTHEL-UHFFFAOYSA-N
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Description

3-(2-n-Pentoxyphenyl)-1-propene is an organic compound characterized by the presence of a propene group attached to a phenyl ring substituted with a pentoxy group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-n-Pentoxyphenyl)-1-propene typically involves the alkylation of 2-n-pentoxyphenyl derivatives with appropriate propene precursors. One common method involves the use of Grignard reagents or organolithium compounds to introduce the propene group under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, often employing catalysts to enhance the reaction rate and selectivity. Purification steps such as distillation or chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-n-Pentoxyphenyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the propene group to an alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the propene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Halogenation reagents such as bromine (Br2) or chlorination agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alkanes or alcohols.

    Substitution: Halogenated derivatives or other substituted phenyl compounds.

Scientific Research Applications

3-(2-n-Pentoxyphenyl)-1-propene has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-n-Pentoxyphenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating receptor functions. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoro-2-n-pentoxyphenyl methyl sulfide
  • 1-(2-n-Pentoxyphenyl)ethanol

Uniqueness

3-(2-n-Pentoxyphenyl)-1-propene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-pentoxy-2-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-3-5-8-12-15-14-11-7-6-10-13(14)9-4-2/h4,6-7,10-11H,2-3,5,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORXDSRYGCTHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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